molecular formula C14H14O4 B8440149 1,2-Bis(2-hydroxyphenyl)-ethane-1,2-diol

1,2-Bis(2-hydroxyphenyl)-ethane-1,2-diol

Cat. No.: B8440149
M. Wt: 246.26 g/mol
InChI Key: WYZPPHKFBGEZEZ-UHFFFAOYSA-N
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Description

1,2-Bis(2-hydroxyphenyl)-ethane-1,2-diol is a chiral diol featuring two phenolic hydroxyl groups attached to the benzene rings of a 1,2-diphenylethane-1,2-diol backbone. This compound is synthesized via palladium-catalyzed cross-coupling reactions followed by hydrolysis. For instance, (1R,2R)-1,2-bis(2-hydroxyphenyl)ethane-1,2-diol was prepared by reacting (E)-1,2-bis(4-bromophenyl)ethene with Pd(dppf)Cl₂ and Na₂CO₃, yielding a diastereomeric product at 21% efficiency after purification . Its structure is characterized by intramolecular hydrogen bonding between the hydroxyl groups and aromatic rings, which influences its solubility and reactivity.

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

1,2-bis(2-hydroxyphenyl)ethane-1,2-diol

InChI

InChI=1S/C14H14O4/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,13-18H

InChI Key

WYZPPHKFBGEZEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethane-1,2-diol Derivatives

Compound Name Substituents on Phenyl Rings Key Functional Groups References
1,2-Bis(2-hydroxyphenyl)-ethane-1,2-diol 2-hydroxyphenyl Two -OH, two phenyl
1,2-Diphenyl ethane-1,2-diol Phenyl (no substituents) Two phenyl
1-(4’-Aminophenyl)-ethane-1,2-diol 4-aminophenyl -NH₂, -OH
1,2-Bis(4-methoxyphenyl)ethane-1,2-diol 4-methoxyphenyl -OCH₃
  • Hydrogen Bonding: The 2-hydroxyphenyl groups in the target compound enable intramolecular hydrogen bonding, enhancing thermal stability compared to non-hydroxylated analogs like 1,2-diphenyl ethane-1,2-diol .
  • Electronic Effects : Methoxy (-OCH₃) groups in 1,2-bis(4-methoxyphenyl)ethane-1,2-diol increase electron density on the aromatic ring, improving reactivity in oxidative cleavage reactions .
  • Steric Hindrance: Bulky substituents (e.g., 4-chlorophenyl in fenofibrate photoproducts) reduce reaction rates in catalytic processes compared to smaller groups .

Physicochemical Properties

  • Solubility: The hydroxyl groups in this compound enhance water solubility compared to non-polar derivatives like 1,2-bis(4-(tert-butyl)phenyl)ethane-1,2-diol .
  • Thermal Stability : Intramolecular hydrogen bonding in the target compound increases melting points relative to methoxy-substituted analogs .
  • Photochemical Reactivity: Fenofibrate-derived 1,2-bis(4-chlorophenyl)ethane-1,2-diol generates free radicals and singlet oxygen under UV light, whereas the target compound’s phenolic groups may act as antioxidants .

Q & A

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Hydroxyl protons appear as broad singlets (~δ 5-6 ppm), while aromatic protons show splitting patterns dependent on substituent positions .
    • IR : Strong O-H stretching (~3200–3500 cm⁻¹) and C-O bending (~1250 cm⁻¹) confirm diol functionality .
  • Crystallography : X-ray diffraction reveals planar geometry of the ethane-diol backbone and hydrogen-bonding networks between hydroxyl groups. For example, tetragonal crystal systems (space group P41212) with unit cell parameters a = 10.6848 Å, c = 47.9935 Å are reported .

What experimental models are used to study the biological activity of this compound?

Advanced Research Question

  • Receptor Binding Studies : The compound’s structural similarity to estrogenic ligands (e.g., 4-hydroxyphenyl derivatives) enables evaluation in breast cancer cell lines (e.g., MCF-7) via competitive binding assays with radiolabeled estradiol .
  • In Vivo Models : While direct evidence is limited, related ethane-1,2-diol derivatives induce nephrotoxicity in rodent urolithiasis models via metabolic conversion to oxalic acid, suggesting potential for toxicity studies .

How do structural modifications (e.g., halogenation, methylation) influence the compound’s reactivity and biological activity?

Advanced Research Question

  • Electron-Withdrawing Groups (e.g., Br) : Enhance stability in polar solvents but reduce bioavailability due to increased hydrophobicity. For example, 4-bromo analogs show altered cellular uptake kinetics .
  • Methoxy Substitution : Methoxy groups at the para-position (e.g., 4-methoxyphenyl) increase steric hindrance, reducing binding affinity to enzymes like alcohol dehydrogenase compared to hydroxyl derivatives .

How can researchers resolve contradictions in crystallographic data for stereoisomers of this compound?

Advanced Research Question

  • Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) to separate enantiomers like (1S,2S) and (1R,2R) forms .
  • Density Functional Theory (DFT) : Computational modeling of hydrogen-bonding networks and dihedral angles helps validate experimental crystallographic data, especially when asymmetric units contain mixed stereoisomers .

What mechanistic insights explain the metabolic pathways of structurally related ethane-1,2-diol derivatives?

Advanced Research Question

  • Hepatic Metabolism : Ethane-1,2-diol is metabolized by alcohol dehydrogenase to glyoxylic acid, which chelates calcium to form CaOx crystals. This pathway is extrapolated to hydroxyphenyl derivatives, where hydroxyl groups may enhance renal excretion rates .
  • Radical Cation Rearrangement : Ab initio studies show ethane-1,2-diol radical cations undergo proton shifts and charge transfer, forming intermediates like [HOCH₂⁺…HCO˙], relevant to oxidative stress studies .

What synthetic challenges arise in scaling up production of this compound?

Advanced Research Question

  • Steric Hindrance : Bulky hydroxyphenyl groups limit reaction yields in nucleophilic substitution steps. Optimized conditions (e.g., phase-transfer catalysis) improve efficiency .
  • Purification : High polarity complicates column chromatography; alternative methods like recrystallization from ethanol/water mixtures are preferred .

How does the compound interact with biomolecules in molecular recognition studies?

Advanced Research Question

  • Hydrogen Bonding : The diol moiety acts as a hydrogen-bond donor, enabling interaction with phosphate groups in DNA or ATP-binding pockets in kinases .
  • Metal Chelation : Hydroxyl groups coordinate transition metals (e.g., Cu²⁺), forming complexes studied via UV-Vis spectroscopy and cyclic voltammetry .

Tables for Key Data

Property Value/Description Reference
Crystal System Tetragonal (P41212)
Biological Activity Estrogen receptor binding (IC₅₀ ~ 10 μM)
Synthetic Yield 40–60% (chiral resolution required)
Metabolic Pathway Hepatic oxidation to glyoxylic acid

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